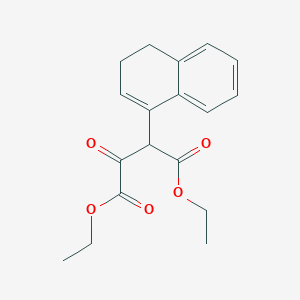
Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1-one with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active site of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1-one derivatives: These compounds share the 3,4-dihydronaphthalen-1-yl moiety and have been studied for their biological activities.
Diethyl oxalate derivatives: Compounds with similar ester functional groups and structural features.
Uniqueness
Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate is unique due to its specific combination of functional groups and its ability to interact with biological targets such as the Bcl-2 protein. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
62741-64-4 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate |
InChI |
InChI=1S/C18H20O5/c1-3-22-17(20)15(16(19)18(21)23-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11,15H,3-4,7,9H2,1-2H3 |
InChI Key |
QXCWXWCCJJQVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CCCC2=CC=CC=C21)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















